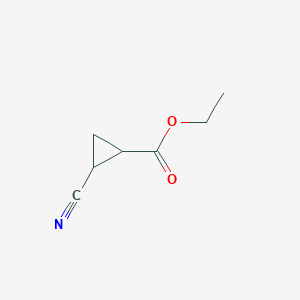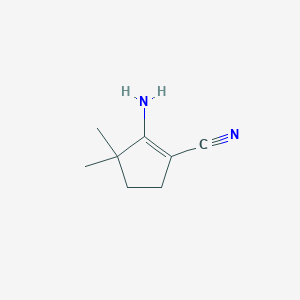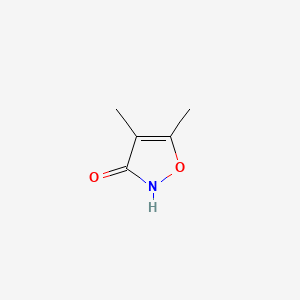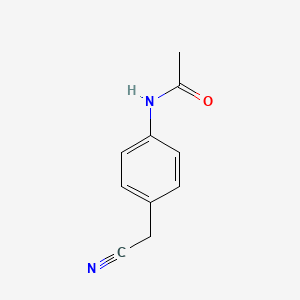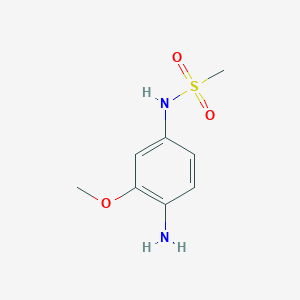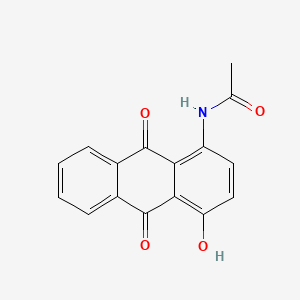
1-Acetamido-4-hydroxyanthraquinone
Overview
Description
1-Acetamido-4-hydroxyanthraquinone is an organic compound with the molecular formula C₁₆H₁₁NO₄ and a molecular weight of 281.27 g/mol . It is a derivative of anthraquinone, characterized by the presence of an acetamido group at the first position and a hydroxyl group at the fourth position on the anthraquinone backbone. This compound is known for its vibrant color and is primarily used in dye and pigment industries.
Mechanism of Action
Mode of Action
AcHAQ undergoes an excited-state intramolecular proton transfer (ESIPT) process . This process is influenced by the polarity of the solvent in which AcHAQ is dissolved . The ESIPT process results in the formation of dual excited-state isomers (enol and keto) . The distribution ratio between these isomers can be regulated by adjusting the solvent polarity .
Biochemical Pathways
The esipt process, which is a key aspect of achaq’s mode of action, involves intramolecular hydrogen bonding (ihb) and intramolecular charge transfer (ict)
Result of Action
The esipt process, which involves ihb strengthening and ict, could potentially have various molecular and cellular effects .
Action Environment
The action of AcHAQ is influenced by environmental factors, particularly the polarity of the solvent in which it is dissolved . The ESIPT process prefers to occur along the O3-H2…O1 IHB, and the energy barriers corresponding to the proton transfer in acetonitrile (ACN) are the lowest among all the studied solvents .
Biochemical Analysis
Biochemical Properties
1-Acetamido-4-hydroxyanthraquinone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with key cellular proteins such as kinases, topoisomerases, and telomerases . These interactions are crucial as they can inhibit the progression of cancer by targeting essential cellular proteins . The compound’s ability to form hydrogen bonds and participate in intramolecular charge transfer enhances its binding affinity to these proteins, thereby modulating their activity .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with cellular proteins can lead to the inhibition of cancer cell viability by targeting proteins involved in cell proliferation and survival . Additionally, its ability to undergo excited-state intramolecular proton transfer (ESIPT) can affect cellular fluorescence properties, making it useful in fluorescent imaging applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules such as kinases and topoisomerases, inhibiting their activity and thereby preventing cancer cell proliferation . The compound’s ability to form intramolecular hydrogen bonds and participate in charge transfer reactions enhances its binding affinity and specificity . These interactions can lead to changes in gene expression and cellular signaling pathways, ultimately affecting cell function and viability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by factors such as solvent polarity and environmental conditions . Studies have shown that the compound’s excited-state intramolecular proton transfer (ESIPT) properties can be modulated by solvent polarity, affecting its fluorescence characteristics and stability . Long-term exposure to the compound can lead to sustained inhibition of cancer cell proliferation and changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit cancer cell proliferation without causing significant toxicity . At higher doses, toxic effects such as cellular apoptosis and tissue damage have been observed . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism . The compound’s ability to inhibit key enzymes such as kinases and topoisomerases can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and biosynthesis . These interactions are crucial for its therapeutic effects, particularly in the context of cancer treatment.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s ability to form hydrogen bonds and participate in charge transfer reactions can affect its localization and accumulation in specific cellular compartments . These properties are important for its therapeutic efficacy and potential side effects.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biochemical effects . The compound’s targeting signals and post-translational modifications can direct it to organelles such as the nucleus and mitochondria, where it interacts with key biomolecules . These interactions are crucial for its ability to modulate cellular function and viability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetamido-4-hydroxyanthraquinone can be synthesized through various methods. One common synthetic route involves the acetylation of 1-amino-4-hydroxyanthraquinone. The reaction typically uses acetic anhydride as the acetylating agent in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale acetylation processes. The raw materials, including 1-amino-4-hydroxyanthraquinone and acetic anhydride, are mixed in large reactors. The reaction is conducted at elevated temperatures to accelerate the process. After the reaction, the product is purified through crystallization or other separation techniques to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Acetamido-4-hydroxyanthraquinone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or other transition metal catalysts.
Major Products:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthraquinone derivatives.
Scientific Research Applications
1-Acetamido-4-hydroxyanthraquinone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other anthraquinone derivatives.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability
Comparison with Similar Compounds
- 1-Hydroxy-4-aminoanthraquinone
- 1-Hydroxy-4-iodoanthraquinone
- 1-Ethynyl-4-hydroxyanthraquinone
Comparison: 1-Acetamido-4-hydroxyanthraquinone is unique due to its acetamido group, which imparts distinct chemical and physical properties. Compared to 1-hydroxy-4-aminoanthraquinone, the acetamido derivative exhibits different reactivity and stability. The presence of the acetamido group also influences the compound’s ability to participate in hydrogen bonding and other intermolecular interactions, making it suitable for specific applications in dye and pigment industries .
Properties
IUPAC Name |
N-(4-hydroxy-9,10-dioxoanthracen-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4/c1-8(18)17-11-6-7-12(19)14-13(11)15(20)9-4-2-3-5-10(9)16(14)21/h2-7,19H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZXLTVIBKOBRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30223467 | |
| Record name | 1-Acetamido-4-hydroxyanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30223467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7323-62-8 | |
| Record name | 1-Acetamido-4-hydroxyanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007323628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Acetamido-4-hydroxyanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30223467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ACETAMIDO-4-HYDROXYANTHRAQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67NDK8K896 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper explores how solvent polarity influences the photophysical properties of hydroxyanthraquinones. Could you elaborate on the significance of these findings for 1-Acetamido-4-hydroxyanthraquinone and its potential applications?
A1: The study uses Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations to investigate the impact of solvent polarity on excited state properties of hydroxyanthraquinones, including this compound. [] The research reveals that solvent polarity significantly impacts the energy levels involved in excited state proton transfer (ESPT) mechanisms. This, in turn, influences the fluorescence properties of these molecules. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


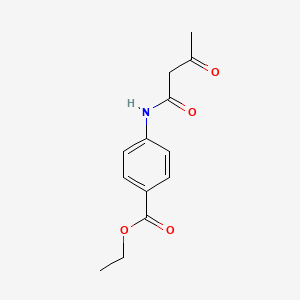
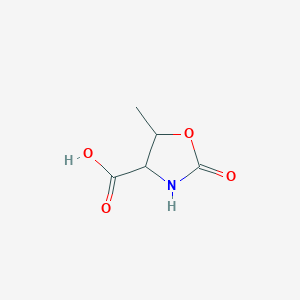
![Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B1267138.png)
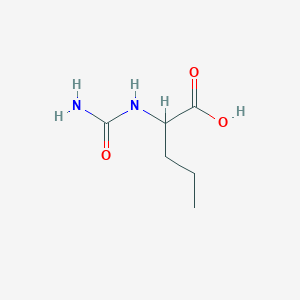
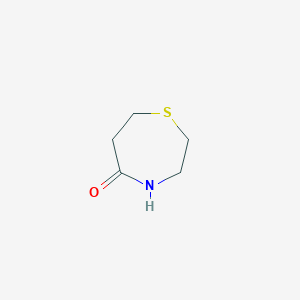

![4-Azatricyclo[4.3.1.13,8]undecan-5-one](/img/structure/B1267143.png)

